Benzoxazole, 2-[(2-pyridinylmethyl)thio]-
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Overview
Description
Benzoxazole, 2-[(2-pyridinylmethyl)thio]- is a heterocyclic compound that features a benzoxazole core with a 2-pyridinylmethylthio substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoxazole derivatives can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions. For instance, the reaction between 2-aminophenol and aromatic aldehydes in the presence of catalysts like TiO2-ZrO2 in acetonitrile at 60°C yields benzoxazole derivatives with high efficiency . Other methods include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves scalable and efficient synthetic routes. These methods typically utilize readily available starting materials and environmentally friendly catalysts to ensure high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-[(2-pyridinylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 2-[(2-pyridinylmethyl)thio]- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of benzoxazole, 2-[(2-pyridinylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets, and the oxygen and nitrogen atoms in the oxazole moiety can engage in hydrogen bonding . These interactions enable the compound to modulate various biological processes, such as enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoxazole, 2-[(2-pyridinylmethyl)thio]- include other benzoxazole derivatives, such as:
- 2-aryl benzoxazoles
- 2-thioacetamide linked benzoxazole-benzamide conjugates
- Benzoxazole-benzothiazole hybrids
Uniqueness
Benzoxazole, 2-[(2-pyridinylmethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-pyridinylmethylthio group enhances its ability to interact with biological targets and participate in various chemical reactions .
Properties
CAS No. |
83782-84-7 |
---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H10N2OS/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10/h1-8H,9H2 |
InChI Key |
XWBOXAKFPCBUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=CC=N3 |
Origin of Product |
United States |
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